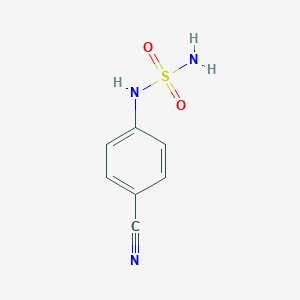

N-(4-cyanophenyl)sulfamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-70-8 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for N 4 Cyanophenyl Sulfamide and Its Analogs

Established Reaction Pathways for Sulfonamide Formation

Traditional methods for synthesizing sulfonamides have long been the foundation of organic synthesis, providing reliable and well-understood routes to these important molecules.

Direct Amidation and Sulfonylation Reactions

The most conventional method for forming N-aryl sulfonamides is the reaction of an aryl amine with a sulfonyl chloride in the presence of a base. google.com For the synthesis of N-(4-cyanophenyl)sulfamide, this would involve the reaction of 4-cyanoaniline with a suitable sulfonylating agent. A common approach involves the use of p-cyanobenzenesulfonyl chloride with an aniline (B41778) derivative in a solvent like pyridine (B92270). iucr.org The base, often pyridine or triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com

Another direct approach is the oxidative coupling of thiols and amines. researchgate.net For instance, an aromatic thiol can be oxidized in situ with an agent like hydrogen peroxide and then chlorinated before reacting with an amine to form the sulfonamide.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 4-cyanoaniline | p-toluenesulfonyl chloride | Triethylamine, Dichloromethane | N-(4-cyanophenyl)-4-methylbenzenesulfonamide | chemicalbook.com |

| 2-(5-methyl-2-furyl)aniline | p-Cyanobenzenesulphonyl chloride | Pyridine | 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide | iucr.org |

| Aniline | Benzene thiol | Hydrogen peroxide, Zirconium chloride | N-phenylbenzenesulfonamide | |

| Aryl primary amine | Aryl sulfonyl chloride | Pyridine | Aryl sulfonamide |

Coupling Agent-Assisted Synthetic Approaches

To improve reaction efficiency and substrate scope, various coupling agents have been developed. These agents facilitate the formation of the S-N bond, often under milder conditions than traditional methods. For example, cyanuric chloride has been used to activate amine-derived sulfonate salts for reaction with amines to produce sulfonamides in good to excellent yields at room temperature. organic-chemistry.org

Another innovative one-pot strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer, followed by amination. nih.gov This method avoids the need to pre-functionalize the starting materials. nih.gov Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfonyl fluorides for reaction with amines under mild, room-temperature conditions. organic-chemistry.org

Innovations in this compound Synthesis

Recent years have seen significant advancements in the synthesis of sulfonamides, moving towards more efficient, selective, and sustainable methods.

Transition-Metal Catalysis in N-Sulfonylation

Transition-metal catalysis has revolutionized the synthesis of N-aryl sulfonamides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of sulfonamides with aryl halides. google.com Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is another effective method that can proceed in quantitative yield.

More recently, rhodium catalysis has been employed for the direct C-H bond activation and amination of indolines with aryl sulfonamides, providing a direct route to complex N-aryl sulfonamides. google.com These methods often bypass the need for pre-functionalized starting materials, representing a more atom-economical approach. google.com

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Palladium | Aryl halide | Methane sulfonamide | N-aryl sulfonamide | |

| Copper | Aryl boronic acid | Benzenesulfonamide | N-aryl sulfonamide | |

| Rhodium | 1-acetyl indoline | Aryl sulfonamide | N-(1-acetyl indolin-7-yl) sulfonamide | google.com |

Photochemically-Mediated Synthetic Transformations

Photochemical methods offer a green and efficient alternative for the synthesis of N-aryl sulfonamides. researchgate.net Dual catalytic systems, often employing an iridium photosensitizer and a nickel catalyst, enable the N-arylation of sulfamides with aryl bromides at room temperature under visible light irradiation. nih.gov This approach is notable for its mild conditions and its ability to tolerate sensitive functional groups like aryl boronic esters and aryl chlorides. nih.gov

These photochemically-driven, nickel-catalyzed strategies facilitate C(sp²)–N bond formation under ambient temperatures, which can be advantageous for substrates that are sensitive to the higher temperatures often required in traditional cross-coupling reactions. nih.gov The reaction can be effective for a range of substituted bromobenzene (B47551) derivatives, including those with nitrile groups. nih.gov

Electrochemical Synthesis Methods for Sulfonamide Derivatives

Electrochemical synthesis is emerging as a powerful and sustainable tool for constructing sulfonamides. nih.gov These methods can often proceed without the need for metal catalysts and can utilize simple, readily available starting materials. nih.gov One approach involves the direct electrochemical oxidative coupling of amines and thiols. acs.org

A particularly innovative electrochemical method allows for the direct synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide, and amines. nih.gov This dehydrogenative process is facilitated by the use of boron-doped diamond electrodes and a specific solvent mixture, enabling the convergent formation of the sulfonamide product. nih.gov Another electrochemical strategy involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids to produce N,N-diarylsulfonyl derivatives. rsc.org

Green Chemistry Principles in Sulfamide (B24259) Synthesis

The application of green chemistry principles to sulfamide synthesis is critical for developing sustainable and environmentally benign processes. jddhs.com Key areas of focus include the use of safer solvents, the development of energy-efficient reaction protocols, and the reduction of waste. jddhs.comacs.org The goal is to create synthetic routes that are not only high-yielding but also have a minimal environmental footprint. acs.org

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 50-80% of the mass in a standard batch operation and driving most of the energy consumption. acs.org Therefore, solvent selection, optimization, and recovery are paramount in green synthesis design. skpharmteco.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and has a low environmental impact throughout its lifecycle. acs.orgskpharmteco.com

In the context of sulfamide synthesis, research has explored replacing hazardous traditional solvents with greener alternatives. While N,N-dimethylformamide (DMF) is a common solvent, its toxicity has prompted a search for replacements. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) has been identified as a greener alternative for the synthesis of some sulfonamides, offering high solubility for reactants while being considered more environmentally friendly. mdpi.com Other strategies include the use of aqueous mixtures or solvent-free reactions, which can drastically reduce waste and environmental impact. jddhs.commdpi.com For instance, some syntheses of sulfonamide precursors have been successfully performed in solvent-free conditions or in greener solvents like ethanol. mdpi.comrsc.org

The choice of solvent can significantly affect reaction outcomes. For example, in the synthesis of α-sulfamidophosphonates, a related class of compounds, solvent-free conditions under microwave irradiation proved to be highly effective. researchgate.net When solvents were necessary, the choice impacted yield and reaction time.

| Solvent | Classification | Key Considerations | Relevance to Sulfamide Synthesis |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, abundant. High polarity can limit solubility of non-polar reactants. | Used in aqueous binary mixtures and for certain reaction steps to reduce organic solvent use. jddhs.commdpi.com |

| Ethanol | Recommended | Bio-derived, low toxicity, biodegradable. | Used as a solvent in the synthesis of sulfonamide-bearing pyrazoline derivatives. mdpi.comnih.gov |

| Dimethyl Sulfoxide (DMSO) | Usable | High boiling point, good dissolving power for a wide range of compounds. Considered a greener alternative to many polar aprotic solvents. | Identified as an effective and greener solvent for sulfonamide drugs like sulfamethizole. mdpi.com Can also act as an oxidant in certain coupling reactions. researchgate.net |

| N,N-Dimethylformamide (DMF) | Problematic | High toxicity (teratogen). Widely used due to excellent solvating properties. | Commonly used but replacement is a key goal for greener synthesis. mdpi.comresearchgate.net |

| Dichloromethane (DCM) | Problematic | Suspected carcinogen, environmentally persistent. | Used in the synthesis of this compound analogs, but greener alternatives are sought. nih.gov |

| Solvent-Free | Ideal | Eliminates solvent waste entirely. Often requires alternative energy sources like microwave or mechanochemistry. | Demonstrated to be effective for some sulfonamide and related compound syntheses, often with microwave assistance. mdpi.comnih.gov |

Innovations in reaction activation methods, such as biocatalysis and microwave-assisted synthesis, offer significant advantages in line with green chemistry principles. jddhs.com

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. Enzymes operate under mild conditions (temperature and pH), are highly specific, and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and waste generation. acs.orgnih.gov While the direct biocatalytic synthesis of this compound is not widely documented, the potential of this technology is significant. For example, microbial systems have been successfully used to produce mammalian metabolites of complex sulfonamides in sufficient quantities for structural analysis, demonstrating the capability of biocatalysts to handle such scaffolds. nih.gov The use of enzymes for generating diverse chemical fragments for drug discovery is also a promising area. researchgate.net

Microwave-Assisted Synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. researchgate.netnih.gov This technique uses microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to rapid and selective transformations. researchgate.netnih.gov For sulfonamide synthesis, microwave irradiation has been shown to reduce reaction times from hours to minutes compared to conventional heating methods. nih.govorganic-chemistry.orgscirp.org

A direct, microwave-assisted synthesis of sulfonamides from sulfonic acids or their sodium salts has been developed, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net This process is operationally simple, uses commercially available reagents, and provides high-purity sulfonamides in excellent yields with broad substrate scope. organic-chemistry.org For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was successfully achieved for the first time using microwave irradiation, highlighting its effectiveness. nih.govnih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of N-arylphthalamic acids | Conventional | Hours | Good | nih.gov |

| Microwave | 1-3 minutes | Excellent | nih.gov | |

| Synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide | Conventional (Reflux) | Not specified | 91% | scirp.org |

| Microwave | Not specified | 97% | scirp.org | |

| Synthesis of sulfonamides from sulfonic acids and amines | Conventional | Longer duration | Lower yields, by-products | organic-chemistry.orgresearchgate.net |

| Microwave | 30 minutes (total) | High yields, high purity | organic-chemistry.orgresearchgate.net |

Mechanistic Studies of Synthetic Reactions Involving this compound Precursors

Understanding the reaction mechanisms for the formation of sulfamides is crucial for optimizing reaction conditions and developing new synthetic strategies. The synthesis of this compound typically involves the reaction of a sulfamoyl chloride or a related activated species with 4-amino-benzonitrile (4-cyanoaniline). The key bond formation is the S-N linkage.

The most traditional method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov Mechanistic studies suggest that this reaction can proceed via a one-step, SN2-type mechanism involving a nucleophilic attack of the amine on the sulfur atom. nih.gov Alternatively, a stepwise sulfurane-adduct (SAN) mechanism may be operative, where the amine attacks the sulfonyl halide to form an intermediate adduct, followed by the elimination of a halide. nih.gov

Recent advancements have focused on metal-catalyzed cross-coupling reactions to form the C-N bond, which is an alternative route to N-arylsulfonamides. thieme-connect.com Copper-catalyzed Chan-Lam cross-coupling reactions, for example, can be used to couple unprotected aminobenzenesulfonamides with arylboronic acids. thieme-connect.com Mechanistic studies of copper-catalyzed reactions between sodium sulfinates and amines suggest the reaction may proceed through a single electron transfer (SET) pathway. researchgate.net The proposed mechanism involves the copper catalyst playing a dual role: oxidizing the sulfinate to form a sulfonyl radical and coordinating the amine to activate it for the radical attack at the nitrogen atom. researchgate.net

Photochemically-mediated, dual-catalytic systems have also been developed for the N-arylation of sulfamides. nih.gov A system using an iridium photosensitizer and a nickel precatalyst allows for the coupling of sulfamides with aryl bromides at room temperature under visible light. nih.gov This method complements traditional palladium-catalyzed Buchwald-Hartwig couplings. nih.gov

The formation of N-sulfonyl imines from aldehydes and sulfonamides, which can be precursors to N-alkylsulfonamides, has also been studied. mdpi.com These reactions often require harsh conditions to drive the condensation. However, milder, iodine-promoted methods under visible light have been developed. Mechanistic investigations suggest the reaction proceeds through radical intermediates, where an initiator activates both the aldehyde and the sulfonamide. mdpi.com

Advanced Structural Investigations and Solid State Analysis of N 4 Cyanophenyl Sulfamide

Single-Crystal X-ray Diffraction Characterization

Although the specific crystal structure of N-(4-cyanophenyl)sulfamide has not been reported, analysis of closely related compounds, such as 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, provides significant insight. nih.govresearchgate.netiucr.org In this analog, the crystal system is triclinic with a P-1 space group. nih.gov The geometry around the sulfur atom is typically a distorted tetrahedron, a hallmark of the sulfonamide group. The presence of the electron-withdrawing 4-cyanophenyl group is expected to influence the electronic distribution and bond parameters of the sulfonyl group. iucr.org

General crystallographic parameters for a representative, closely related sulfonamide are presented in the table below to illustrate the type of data obtained from an SC-XRD experiment.

| Crystallographic Parameter | Value for a Representative Analog |

| Chemical Formula | C₂₅H₁₇N₃O₅S₂ nih.gov |

| Molecular Weight | 503.53 nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 7.4542 (1) nih.gov |

| b (Å) | 9.5111 (2) nih.gov |

| c (Å) | 16.4378 (3) nih.gov |

| α (°) | 82.908 (1) |

| β (°) | 80.052 (1) |

| γ (°) | 77.749 (1) |

| Volume (ų) | 1113.94 (4) |

| Temperature (K) | 100 nih.gov |

| Data from a closely related compound: 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. |

Supramolecular Interactions and Crystal Packing Architectures

The crystal packing of sulfonamides is governed by a hierarchy of non-covalent interactions, which collectively determine the supramolecular architecture. These interactions include strong hydrogen bonds, weaker C-H···O and C-H···N contacts, π-π stacking, and van der Waals forces.

Hydrogen bonds are the most significant interactions in directing the crystal packing of sulfonamides. The sulfonyl group (SO₂) provides two strong hydrogen bond acceptors (the oxygen atoms), while the N-H group of the sulfamide (B24259) is a potent hydrogen bond donor.

In the absence of the specific structure for this compound, we can infer the probable hydrogen bonding motifs from related structures. In the crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, molecules are linked into layers by C—H⋯O and C—H⋯N hydrogen bonds. nih.govresearchgate.net It is highly probable that this compound would exhibit similar interactions. The primary N-H donors of the sulfamide group would readily engage with the sulfonyl oxygens and the nitrogen atom of the cyano group of adjacent molecules. These interactions typically form robust synthons, such as chains or dimers, which are common in sulfonamide crystal structures. jyu.fi

The nitrile moiety introduces an additional hydrogen bond acceptor site (the nitrogen atom), which can participate in C—H⋯N interactions. These weaker hydrogen bonds, along with C—H⋯O interactions involving aromatic C-H donors and sulfonyl oxygen acceptors, play a crucial role in consolidating the three-dimensional crystal packing. nih.govresearchgate.net

The aromatic rings in this compound are predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent phenyl rings, are a significant cohesive force in the crystal structures of aromatic sulfonamides. In related structures, both intramolecular and intermolecular π-π stacking have been observed, with centroid-to-centroid distances in the range of 3.5 to 3.9 Å. nih.goviucr.org For instance, an intramolecular π-π interaction with a centroid-to-centroid distance of 3.5640 (9) Å is noted in a related cyanophenyl-containing sulfonamide. nih.govresearchgate.netiucr.org

For the closely related 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, Hirshfeld surface analysis reveals the following contributions of the most significant intermolecular contacts:

H⋯H (30.2%) : These contacts represent the largest contribution, highlighting the importance of van der Waals forces. nih.govresearchgate.net

N⋯H/H⋯N (22.3%) : This significant percentage underscores the prevalence of hydrogen bonding involving nitrogen atoms, likely including both N-H···N and C-H···N interactions. nih.govresearchgate.net

C⋯H/H⋯C (17.9%) : These contacts are indicative of C-H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. nih.govresearchgate.net

O⋯H/H⋯O (15.4%) : This contribution clearly points to the presence of strong N-H···O and weaker C-H···O hydrogen bonds involving the sulfonyl oxygen atoms. nih.govresearchgate.net

These percentages provide a quantitative fingerprint of the intermolecular interactions and affirm the importance of a combination of hydrogen bonding and van der Waals forces in the crystal packing of cyanophenyl-containing sulfonamides.

| Interaction Type | Contribution (%) in a Representative Analog |

| H⋯H | 30.2 nih.govresearchgate.net |

| N⋯H/H⋯N | 22.3 nih.govresearchgate.net |

| C⋯H/H⋯C | 17.9 nih.govresearchgate.net |

| O⋯H/H⋯O | 15.4 nih.govresearchgate.net |

| Data from a Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. |

Polymorphism and Crystal Engineering Approaches in Sulfonamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. This is of particular importance in the pharmaceutical industry. The propensity for polymorphism in sulfonamides is often attributed to the conformational flexibility of the molecule and the ability of the sulfonamide group to form different hydrogen-bonding motifs. researchgate.net

Crystal engineering provides a strategy to control the supramolecular assembly and, potentially, to target specific polymorphic forms or to design novel solid forms such as co-crystals. researchgate.net The goal is to manipulate the intermolecular interactions to achieve desired material properties. In sulfonamides, this often involves the use of co-formers that can compete for or complement the hydrogen-bonding sites of the sulfonamide group. researchgate.net The presence of the cyano group in this compound offers an additional site for targeted intermolecular interactions, making it an interesting candidate for crystal engineering studies aimed at generating novel solid forms with tailored properties.

In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties. These methods are routinely applied to complex drug-like molecules, including various substituted phenylsulfonamides, to understand their structure, reactivity, and potential biological activity. For instance, studies on related, but more complex, sulfonamide derivatives often feature computational analyses as a key component of their investigation, exploring aspects from enzyme-inhibitor interactions to spectroscopic characterization.

However, a dedicated study providing a fundamental computational characterization of this compound, with its specific combination of a 4-cyanophenyl group and an unsubstituted sulfamide moiety, could not be located. Consequently, the specific data required to populate the detailed theoretical framework—including optimized molecular geometry, frontier molecular orbital energies, natural bond orbital analysis, molecular electrostatic potential maps, and simulated vibrational spectra—is not available in the reviewed literature.

The absence of such a foundational study means that a comprehensive article on the theoretical and computational aspects of this compound cannot be generated at this time. The scientific community has applied these theoretical methods to a wide array of similar structures, but this compound itself appears to be an uncharacterized entity in this specific context.

Theoretical and Computational Chemistry Studies on N 4 Cyanophenyl Sulfamide

Computational Spectroscopic Predictions

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. nih.govresearchgate.net These predictions are invaluable for structure elucidation and for interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework to calculate the magnetic shielding tensors from which chemical shifts are derived. researchgate.net

For sulfonamide derivatives, quantum chemical calculations have been successfully used to determine their structural characteristics and to assign NMR signals. researchgate.netnih.gov Theoretical calculations are typically performed on a geometry-optimized structure of the molecule in the gas phase or including a solvent model. researchgate.netnih.gov Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have proven effective for predicting the ¹H and ¹³C NMR chemical shifts of related sulfonamides and cyanophenyl-containing compounds. nih.govnih.gov

The predicted chemical shifts for N-(4-cyanophenyl)sulfamide would show characteristic signals. Protons on the cyanophenyl ring are expected in the aromatic region, while the protons of the sulfamide (B24259) group (-SO₂NH₂) would likely appear more downfield. nih.govrsc.org For the carbon skeleton, the nitrile carbon (C≡N) has a distinct chemical shift, as do the aromatic carbons and the carbons adjacent to the highly electronegative oxygen and nitrogen atoms of the sulfonamide group. nih.gov While specific calculated values for this compound are not detailed in the provided search results, the table below presents illustrative data based on typical values for structurally similar aromatic sulfonamides.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on DFT calculations for analogous compounds. The exact values would depend on the specific computational method and basis set used.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho to CN) | 7.60 - 7.80 | 132.0 - 134.0 |

| Phenyl C-H (meta to CN) | 7.30 - 7.50 | 120.0 - 125.0 |

| Phenyl C-CN | - | 110.0 - 115.0 |

| Phenyl C-N | - | 140.0 - 145.0 |

| Nitrile C≡N | - | 117.0 - 119.0 |

| Sulfonamide N-H | 8.00 - 10.50 | - |

Electronic Absorption (UV-Vis) Spectra Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for predicting the electronic absorption spectra of molecules. nih.gov This technique allows for the calculation of excited-state energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov These calculations provide a theoretical basis for understanding the electronic transitions within the molecule, often characterized as transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

For molecules containing aromatic and sulfonamide groups, TD-DFT calculations can elucidate the nature of these electronic transitions, identifying them as π→π* or n→π* transitions associated with the phenyl ring and the sulfamide moiety. researchgate.net The choice of functional and basis set is crucial for accuracy, with methods like B3LYP and CAM-B3LYP being commonly used. nih.govnih.gov

A TD-DFT study of this compound would predict the absorption bands in the UV region, characteristic of the electronic systems of the cyanophenyl group. The analysis of the molecular orbitals involved would reveal the charge transfer characteristics of these electronic excitations. researchgate.net The table below shows a hypothetical summary of TD-DFT calculation results for this compound.

Table 2: Illustrative Predicted Electronic Absorption Data for this compound (Note: These are representative values based on TD-DFT calculations for analogous compounds.)

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 275 | 0.45 | HOMO -> LUMO | π -> π |

| 230 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 205 | 0.15 | HOMO -> LUMO+1 | n -> π* |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and explore their conformational landscapes. nih.gov By simulating the movements of atoms over time, MD provides detailed insights into the flexibility, stability, and intermolecular interactions of a compound like this compound in a specific environment, such as in a solvent or bound to a protein. biorxiv.orgsamipubco.com

An MD simulation typically involves placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions, and then solving Newton's equations of motion for every atom in the system. samipubco.com The interactions between atoms are described by a set of parameters known as a force field. The resulting trajectory provides a time-resolved view of the molecule's conformational changes. nih.govbiorxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to create predictive models that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. nih.gov These models are essential tools in medicinal chemistry for designing new compounds and predicting their behavior. researchgate.net

A QSAR/QSPR study begins with a dataset of compounds with known activities or properties. For each compound, a set of numerical values, known as molecular descriptors, are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, such as partial least squares (PLS), are then used to build a mathematical equation linking these descriptors to the observed activity or property. nih.gov

For this compound, a QSAR model could be developed using a series of related sulfonamides with known biological activity (e.g., as carbonic anhydrase inhibitors) to predict its potential potency. nih.gov Similarly, a QSPR model could predict key physicochemical properties like aqueous solubility or the acid dissociation constant (pKa), which are critical for a molecule's pharmacokinetic profile. researchgate.netqsardb.org The table below lists some of the key descriptors that would be calculated for this compound in a QSAR/QSPR study.

Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Topological | Polar Surface Area (PSA) | The surface sum over all polar atoms, mainly oxygen and nitrogen. |

| Constitutional | Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Constitutional | Number of H-bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. |

Reactivity Profiles and Reaction Pathway Elucidation of N 4 Cyanophenyl Sulfamide Derivatives

Nucleophilic and Electrophilic Reaction Pathways

The N-(4-cyanophenyl)sulfamide molecule presents sites susceptible to both nucleophilic and electrophilic attack, leading to a variety of reaction pathways.

Nucleophilic Reactions:

The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the displacement of the sulfonyl group by other nucleophiles. smolecule.com The reactivity of the sulfonyl chloride group, a precursor to the sulfamide (B24259), is high towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters. The N-H bond of the sulfamide can be deprotonated, and the resulting anion can act as a nucleophile. wikipedia.org

The formation of N-(hetero)aryl sulfamides can be achieved through C-N bond-forming strategies, including nucleophilic substitution reactions. nih.gov For instance, the reaction of sulfonyl chlorides with primary or secondary amines is a classic method for preparing sulfonamides. wikipedia.orgfrontiersrj.com The nucleophilicity of the amine plays a crucial role in this reaction, with primary amines generally being more reactive than secondary amines. frontiersrj.com The use of a base like pyridine (B92270) is common to neutralize the HCl generated during the reaction. wikipedia.org

A safer method for preparing nonsymmetrical sulfamides involves the use of N-sulfamoyloxazolidinone derivatives, which react with various primary amines in the presence of a base like triethylamine (B128534) (Et3N) to yield the corresponding sulfamides. acs.org

Electrophilic Reactions:

The cyanophenyl group, being electron-deficient, makes the aromatic ring less susceptible to electrophilic aromatic substitution. However, the sulfamide group can direct incoming electrophiles. N-sulfonyl imines, which can be derived from sulfonamides, are effective electrophiles in a number of organic transformations. mdpi.com These reactions include nucleophilic additions, cycloadditions, and Friedel-Crafts-type reactions. mdpi.com

The synthesis of this compound derivatives can involve the reaction of an amine with a sulfonyl chloride. In this context, the sulfonyl chloride acts as the electrophile. wikipedia.orgfrontiersrj.com

Table 1: Examples of Nucleophilic and Electrophilic Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Nucleophilic Substitution | Sulfonyl chloride and an amine | Base (e.g., pyridine) | Sulfonamide |

| Nucleophilic Substitution | N-sulfamoyloxazolidinone and a primary amine | Et3N, acetonitrile (B52724) | Nonsymmetrical sulfamide |

| Electrophilic Addition | N-sulfonyl imine and a nucleophile | Various | Chiral amines, cycloadducts |

Radical Processes and Electron Transfer Mechanisms

The involvement of radical intermediates and electron transfer processes provides alternative reaction pathways for this compound derivatives.

Radical Processes:

Nitrogen-centered radicals can be generated from sulfonamide precursors under photoredox catalysis conditions. nih.gov These radicals can then participate in various transformations. For example, the oxidation of aldehydes in the presence of a sulfonamide can proceed through an acyl radical intermediate. mdpi.com

Recent studies have shown that N-sulfonylimines can serve as precursors to sulfonyl radicals under mild photocatalytic conditions. acs.org This allows for a range of functionalization reactions. Additionally, some sulfonamide derivatives have demonstrated radical scavenging activity. benthamdirect.com

Electron Transfer Mechanisms:

Electron transfer to an organic molecule can lead to the cleavage of a chemical bond in a process known as dissociative electron transfer (DET). researchgate.net This can occur through either a stepwise mechanism, involving the formation of a radical anion intermediate, or a concerted mechanism where bond cleavage and electron transfer happen simultaneously. researchgate.net The specific pathway is influenced by factors such as the bond dissociation energy of the substrate. researchgate.net

The electrochemical properties of organic compounds, including the nature of the initial electron transfer mechanism, can be investigated using techniques like cyclic voltammetry. researchgate.net

Influence of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the this compound scaffold significantly impact its reactivity and the selectivity of its reactions.

The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the molecule. This can facilitate interactions with nucleophilic residues in biological targets. However, substituents can also introduce steric hindrance, which can slow down reaction rates. For example, bulky groups near the sulfonyl chloride group can decrease the rate of reaction.

In the synthesis of N-aryl sulfamides via dual-catalytic systems, distinct conditions are often required for electron-deficient and electron-rich aryl bromides to achieve optimal yields. nih.gov For instance, the arylation of a sulfamide with an electron-deficient aryl bromide like 4-(trifluoromethyl)bromobenzene may proceed efficiently under conditions that are less effective for an electron-rich aryl bromide such as 4-(tert-butyl)bromobenzene. nih.gov

The electronic properties of substituents on the amine nucleophile also affect the synthesis of sulfamides. The reactivity of amines in reactions with sulfonyl chlorides is dependent on the groups attached to the nitrogen atom. frontiersrj.com

In palladium-catalyzed carboamination reactions of N-allyl sulfamides, the choice of catalyst and reaction conditions can selectively favor either anti- or syn-aminopalladation pathways. nih.gov The low nucleophilicity of the sulfamide group is thought to contribute to the favorability of the anti-aminopalladation pathway. nih.gov

Table 2: Influence of Substituents on Reactivity

| Substituent | Position | Effect on Reactivity | Example |

| Cyano (-CN) | 4-position of the phenyl ring | Enhances electrophilicity of the molecule. | Facilitates nucleophilic attack at other sites. |

| Bulky groups | Near the reactive center | Steric hindrance, decreases reaction rates. | Slower reaction of bulky sulfonyl chlorides. |

| Electron-withdrawing group | On the aryl halide | Requires specific catalytic conditions for optimal reaction. nih.gov | Efficient reaction of 4-(trifluoromethyl)bromobenzene. |

| Electron-donating group | On the aryl halide | May require different catalytic conditions than electron-withdrawing groups. nih.gov | Inefficient reaction of 4-(tert-butyl)bromobenzene under certain conditions. |

Molecular Design and Structure Activity Relationship Sar Studies of N 4 Cyanophenyl Sulfamide Scaffolds

Rational Design of Derivatives for Targeted Research Applications

The rational design of N-(4-cyanophenyl)sulfamide derivatives involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. This process is often guided by computational modeling and a deep understanding of the target's structure and mechanism.

One prominent area of research is the development of inhibitors for enzymes implicated in cancer and other diseases. For instance, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in some cancers like acute myeloid leukemia and small cell lung cancer. manchester.ac.ukscispace.com The design strategy involved modifying a known inhibitor to create acyclic scaffold-hops, leading to compounds with improved potency and reduced off-target effects. manchester.ac.uk Specifically, a scaffold modification to a (4-cyanophenyl)glycinamide resulted in a derivative with a significant increase in potency and activity in cellular assays. manchester.ac.uk

In another example, this compound derivatives have been designed as antagonists of the androgen receptor (AR), a key target in prostate cancer therapy. researchgate.netresearchgate.net By targeting the activation function-2 (AF-2) pocket of the AR, researchers designed novel antagonists to overcome resistance to existing drugs. researchgate.net Structure-based virtual screening and subsequent optimization of the sulfonamide moiety led to potent inhibitors that effectively block the receptor's transcriptional activity. researchgate.net

The design of antiviral agents has also utilized the this compound scaffold. For example, derivatives have been synthesized and evaluated as inhibitors of the coxsackievirus B3 (CVB3) 3C protease. nih.gov The design strategy involved incorporating the this compound moiety to interact with key residues in the enzyme's active site. nih.gov

Furthermore, the rational design of isoxazolines containing a sulfonamide structure has been explored for developing insecticides with reduced toxicity to non-target organisms like honeybees and zebrafish. researchgate.net This approach involves assembling active fragments and using computer-aided design to create compounds that are potent antagonists of insect GABA receptors while minimizing adverse environmental effects. researchgate.net

Synthetic Access to Novel this compound Analogs

The synthesis of novel this compound analogs is crucial for exploring their therapeutic potential. Various synthetic strategies have been developed to access a diverse range of derivatives.

A common method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For example, N-(4-cyanophenyl)indoline-5-sulfonamide derivatives have been prepared by reacting the corresponding sulfonyl chloride with 4-aminobenzonitrile. manchester.ac.uk Similarly, the synthesis of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as androgen receptor antagonists involved the reaction of a sulfonyl chloride with a substituted aniline (B41778). researchgate.net

Another approach involves the modification of a pre-existing this compound core. For instance, novel analogs of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) dapivirine (B1669821) were synthesized by coupling 4-cyanoaniline with substituted 2-nitroanilines. nih.gov This reaction typically occurs in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

Visible-light, iodine-promoted reactions have also been developed for the formation of N-sulfonyl imines and N-alkylsulfonamides from aldehydes and hypervalent iodine reagents. mdpi.com This method provides a mild and practical route to sulfonamide-containing compounds. mdpi.com

The synthesis of more complex derivatives often involves multi-step sequences. For example, the synthesis of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists involved the initial formation of an indazole core, followed by N-alkylation and subsequent sulfonylation. acs.org

The table below summarizes the synthesis of some this compound derivatives.

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| N-(4-Cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide | 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl chloride, 4-aminobenzonitrile | Pyridine (B92270) | 90% | nih.gov |

| 1-Acetyl-N-(4-cyanophenyl)indoline-5-sulfonamide | 1-Acetylindoline-5-sulfonyl chloride, 4-aminobenzonitrile | Not specified | 84% | manchester.ac.uk |

| 5-Chloro-N1-(4-cyanophenyl)-4-trifluoromethyl-2-nitroaniline | 2,4-Dichloro-5-nitrobenzotrifluoride, 4-cyanoaniline | Cesium carbonate, DMF | 82% | nih.gov |

| N-[(4-Cyanophenyl)methyl]-4-methylbenzenesulfonamide | 4-Cyanobenzaldehyde, p-toluenesulfonamide | PhI(OAc)2, I2, CHCl3, 50°C | 44% | mdpi.com |

Structure-Activity Relationship (SAR) Investigations in Specific Research Contexts

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. These studies guide the optimization of lead compounds to improve their efficacy and selectivity.

In the context of androgen receptor antagonists, SAR studies of benzimidazole (B57391) derivatives revealed that substitutions at the N1, C2, C5, and C6 positions significantly impact anti-inflammatory activity. mdpi.com For example, electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl at the C3 position of an isoxazole (B147169) moiety attached to the benzimidazole scaffold resulted in excellent anti-inflammatory activity. mdpi.com

For inhibitors of Lysine Specific Demethylase 1 (LSD1), SAR studies of (4-cyanophenyl)glycine derivatives showed that modifications to the scaffold could lead to significant improvements in potency. manchester.ac.uk A key finding was that a (4-cyanophenyl)glycinamide scaffold led to a compound with a 32 nM Kd value and a 0.67 µM EC50 value in a cellular biomarker assay. manchester.ac.uk

In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies of diarylpyrimidine derivatives indicated that the N-(4-cyanophenyl)sulfonamide group was a favorable substitution. nih.gov The introduction of this group at certain positions of the aniline ring led to potent inhibitors of HIV-1 replication. nih.gov

SAR studies of phenylsulfonylamino-benzanilide inhibitors of solute carrier (SLC) transporters revealed the importance of the substitution pattern on the different phenyl rings. acs.org For instance, electron-withdrawing groups in the meta position of the A-ring were found to be important for activity. acs.org Shifting a nitro group from the meta to the para position on the A-ring significantly reduced inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT). acs.org

The table below presents SAR data for a series of N-(4-cyanophenyl)sulfonamide derivatives as inhibitors of various biological targets.

| Compound/Derivative | Target | Key Structural Feature | Biological Activity (IC50/EC50/Ki) | Reference |

| (4-cyanophenyl)glycinamide derivative | LSD1 | (4-cyanophenyl)glycinamide scaffold | Kd = 32 nM, EC50 = 0.67 µM | manchester.ac.uk |

| Benzimidazole derivative | Inflammation | 4-Cyanophenyl at C3 of isoxazole | 58.46% inhibition of paw edema | mdpi.com |

| Phenylsulfonylamino-benzanilide derivative | SOAT | 3-Tetrazole substitution on A-ring | IC50 = 4.4 µM | acs.org |

| Phenylsulfonylamino-benzanilide derivative | ASBT | 2-Nitro substitution on A-ring | Inactive | acs.org |

Comprehensive Spectroscopic and Spectrometric Characterization Techniques for N 4 Cyanophenyl Sulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of N-(4-cyanophenyl)sulfamide, the aromatic protons on the cyanophenyl ring typically appear as distinct doublets due to coupling with adjacent protons. The chemical shifts (δ) for these protons are generally observed in the downfield region of the spectrum, indicative of their electron-deficient environment caused by the electron-withdrawing cyano and sulfamide (B24259) groups. The protons of the sulfamide group (NH and NH₂) exhibit signals that can vary in chemical shift and may appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) shows a characteristic signal in the 115-120 ppm range. The aromatic carbons of the cyanophenyl ring resonate between 120 and 140 ppm, with the carbon attached to the sulfamide group appearing at a different chemical shift compared to the others. The carbonyl carbon, if present in a derivative, would be found further downfield, typically around 165 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Structures

| Compound/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| This compound Analog | Aromatic protons: ~7.41 (d), ~7.79 (d); NH: ~9.84 (s); NH₂: ~5.09 (s) | Aromatic carbons: ~120-140; Nitrile carbon: ~115-120 | nih.gov |

| N-Aryl Sulfamide Analog | Aromatic protons: ~7.2-7.8 (m); NH: ~5.53 (bs) | Aromatic carbons: ~127-145; Nitrile carbon: ~116.8 | scielo.br |

| N-(4-cyanophenyl) derivative | Aromatic protons: ~7.10 (d), ~7.52 (d); NH: ~9.91 (s) | Not specified | nih.gov |

Note: The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. A sharp and intense band around 2230-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. mdpi.com The N-H stretching vibrations of the sulfamide group typically appear as one or more bands in the region of 3200-3400 cm⁻¹. scielo.br The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are observed as strong bands around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. scielo.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The technique is sensitive to molecular vibrations and rotations, providing a unique spectral fingerprint for the compound. nih.govhoriba.com For this compound, Raman spectroscopy can be used to confirm the presence of the key functional groups identified by FT-IR. The data is often presented as intensity in arbitrary units versus the Raman shift in wavenumbers (cm⁻¹). nih.gov

Table 2: Key Vibrational Frequencies for this compound and Related Structures

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Sulfamide) | ~3200-3400 | Not typically prominent | scielo.brpg.edu.pl |

| C≡N Stretch (Nitrile) | ~2230-2240 | Observable | mdpi.com |

| S=O Asymmetric Stretch | ~1330-1350 | Observable | scielo.br |

| S=O Symmetric Stretch | ~1160-1170 | Observable | scielo.br |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption bands. The position and intensity of these bands are characteristic of the chromophores present in the molecule, primarily the cyanophenyl group. The absorption spectra of this compound and its derivatives are typically measured in a suitable solvent, such as dioxane or methanol. researchgate.netwiley-vch.de

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. mdpi.comsemanticscholar.org This technique is crucial for confirming the identity of newly synthesized compounds. HRMS is often performed using electrospray ionization (ESI). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govyoutube.com This hyphenated technique is widely used for the analysis of complex mixtures and for the quantification of specific compounds. usda.govnih.gov In the context of this compound, LC-MS can be used to monitor reaction progress, identify impurities, and determine the concentration of the target analyte in various matrices. nih.gov The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and selectivity. youtube.com

Chromatographic Purity and Separation Methodologies (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its separation from related substances. The purity of the compound is typically determined to be greater than 95% by HPLC analysis. nih.gov

The method involves injecting a solution of the sample onto a chromatographic column, often a reversed-phase column like C18, and eluting it with a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wiley-vch.dersc.org The components of the sample are separated based on their differential partitioning between the stationary phase (the column packing) and the mobile phase. A detector, most commonly a UV detector, is used to monitor the eluent and generate a chromatogram, which is a plot of detector response versus time. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Preparative HPLC can be used to purify larger quantities of the compound. rsc.org

Exploration of Non Biological Research Applications of N 4 Cyanophenyl Sulfamide and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The sulfamide (B24259) and cyanophenyl moieties in N-(4-cyanophenyl)sulfamide and its derivatives offer functionalities that are of significant interest in the design of novel polymers with tailored properties. Research in this area has focused on creating polymers with high thermal stability, specific electronic characteristics, and responsiveness to external stimuli.

Polysulfamides, a class of polymers analogous to polyamides but with a sulfamide linkage (-NH-SO₂-NH-) instead of an amide linkage, have been synthesized and studied for their material properties. These polymers exhibit high thermal stability and a wide range of glass transition temperatures (Tg), which can be tuned by altering the monomeric units. For instance, polysulfamides synthesized via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry have shown decomposition temperatures ranging from 198 °C to 265 °C. The glass transition temperatures of these polymers can be as low as 46 °C for those with aliphatic backbones and exceed 170 °C for polymers with rigid aromatic and cyclic structures.

A more direct application involving a related structure is the synthesis of poly(N-(4-vinylphenyl)sulfonamide)s. In one study, various aromatic sulfonyl chlorides were reacted with 4-vinylaniline (B72439) to produce a set of monomers that were subsequently polymerized via free radical polymerization. rsc.org The resulting polymers possess a secondary amine functionality within the sulfonamide group, which can be further modified post-polymerization. rsc.org This allows for the synthesis of novel polymeric protected β-amino acid derivatives through aza-Michael addition reactions. rsc.org

Derivatives of this compound have also been utilized in the creation of liquid crystal polymers. For example, the side-chain liquid crystal homopolymer 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (B99206) (CPPHMA) and its copolymers have been synthesized. acs.org These materials are being explored for their potential as high-κ dielectric materials in organic field-effect transistors (OFETs). acs.org The incorporation of the cyanophenyl group is crucial for achieving the desired liquid crystalline and dielectric properties.

Table 1: Thermal Properties of Sulfonamide-Based Polymers

| Polymer Type | Monomer/Repeating Unit | Decomposition Temperature (°C) | Glass Transition Temperature (°C) | Reference |

|---|---|---|---|---|

| Aromatic Polysulfamide | Stiff aromatic and cyclic motifs | > 265 | > 170 | researchgate.net |

| Aliphatic Polysulfamide | Aliphatic segments in the backbone | ~198 | 46 - 49 | researchgate.net |

| Poly(N-(4-vinylphenyl)sulfonamide) | N-(4-vinylphenyl)benzenesulfonamide | - | - | rsc.orgacs.org |

Investigations in Organic Electronics and Photonics (e.g., Nonlinear Optical Properties)

The presence of a conjugated π-system, along with electron-donating (sulfamide) and electron-withdrawing (cyano) groups, makes this compound and its derivatives promising candidates for applications in organic electronics and photonics. These fields exploit the unique optical and electronic properties of organic molecules, such as nonlinear optical (NLO) behavior and electroluminescence.

Organic molecules with significant NLO properties are of great interest for applications in optoelectronic devices. nih.gov Theoretical studies using Density Functional Theory (DFT) have been conducted on sulfonamide derivatives to predict their NLO response. researchgate.netnih.gov These studies calculate parameters like the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. nih.govresearchgate.net For some structurally simple sulfonamide derivatives, these calculations have indicated a reasonable NLO response. nih.gov The delocalization of π-electrons across the molecule, facilitated by donor-acceptor functionalities, is a key factor for achieving a high NLO response. nih.gov

In the realm of organic light-emitting diodes (OLEDs), derivatives containing the 4-cyanophenyl group have shown promise. For instance, triphenylamine/tetraphenylethylene substituted 4-thieno[3,2-b]thiophen-3-ylbenzonitriles, which incorporate a 4-cyanophenyl moiety, have been synthesized and studied for their optical and electrochemical properties. acs.org These compounds have been found to be suitable for use in OLED applications. acs.org Similarly, highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives, some of which contain a 4-cyanophenyl group, have been synthesized and exhibit blue emission, a desirable characteristic for OLED displays. nih.govmdpi.com

Table 2: Nonlinear Optical Properties of Related Sulfonamide Derivatives

| Compound | Method | First Hyperpolarizability (β₀) | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Sulfonamide Derivative 1 | DFT (LC-BLYP) | Reasonable NLO response | - | nih.gov |

| Sulfonamide Derivative 2 | DFT (LC-BLYP) | Reasonable NLO response | - | nih.gov |

| DTS(FBTTh₂)₂-Based Derivative (MSTD7) | DFT (M06/6-31G(d,p)) | 13.44 x 10⁻²⁷ esu | - | mit.edu |

Table 3: Performance of OLEDs with Related Cyanophenyl Derivatives

| Emitting Material | Device Configuration | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|---|

| CZ-2 | ITO/PEDOT:PSS/CZ-2/LiF/Al | - | - | Greenish-blue | rwth-aachen.de |

| CZ-1 | ITO/PEDOT:PSS/CZ-1/LiF/Al | - | - | Greenish-blue | rwth-aachen.de |

| MOC-1 | ITO/PEDOT:PSS/MOC-1/LiF/Al | 651 | - | - | rwth-aachen.de |

| MOC-16 | ITO/PEDOT:PSS/MOC-16/LiF/Al | 1729 | - | - | rwth-aachen.de |

Catalytic Roles and Ligand Design

The nitrogen atoms of the sulfamide group in this compound possess lone pairs of electrons that can coordinate with transition metal centers, making this compound and its derivatives potential ligands in catalysis. The design of ligands is crucial for controlling the activity and selectivity of metal-based catalysts in a wide range of organic transformations.

While direct catalytic applications of this compound as a ligand are not extensively documented, the broader class of sulfonamides has been successfully employed in ligand design for various catalytic reactions. For example, Ru(II) half-sandwich complexes with N-arylsulfonyl-DPEN ligands have been used in the asymmetric transfer hydrogenation of imines. researchgate.net The structure of the sulfonamide fragment in these ligands has been shown to significantly affect the catalytic activity. researchgate.net

The synthesis of metal complexes with sulfonamide-based ligands is a key step towards exploring their catalytic potential. For instance, Cu(II) complexes with N-sulfonamide ligands derived from 1,3,4-thiadiazole (B1197879) have been synthesized and structurally characterized. nih.gov In these complexes, the ligand coordinates to the copper ion, demonstrating the feasibility of using sulfonamides to create new metal-ligand systems. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry, often rely on sophisticated ligand designs. While phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are more common, the development of nitrogen-based ligands is an active area of research. acs.orgnih.gov The N-H bonds in the sulfamide group of this compound could also be utilized in catalytic cycles, for example, in reactions involving proton-coupled electron transfer or as a proton shuttle. Iridium complexes with proton-responsive lutidine-derived CNP ligands have been shown to be effective catalysts for the selective hydrogenation of aldehydes. acs.org This highlights the potential for incorporating proton-responsive elements, such as the sulfamide group, into ligand design.

Table 4: Catalytic Applications of Sulfonamide-Derived Ligands

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II) | N-arylsulfonyl-DPEN | Imines | researchgate.net |

| Hydrogenation of Aldehydes | Ir(III) | Proton-responsive lutidine-derived CNP | Aldehydes | acs.org |

| Allylic C-H Amination | Pd(II) | Sulfoxide-oxazoline (SOX) | Terminal olefins and N-triflyl protected amines | nih.gov |

Q & A

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)sulfamide and its derivatives?

Methodological Answer: this compound derivatives can be synthesized via condensation reactions of 4-cyanophenyl isothiocyanate with hydrazine monohydrate, followed by cyclization or functionalization with aldehydes to form thiosemicarbazones (yields: 71–92%) . Advanced derivatives, such as triazole-linked sulfamides, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key steps include:

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and sulfamide NH groups (δ 9.5–10.2 ppm). IR confirms sulfamide S=O stretching (~1350 cm) .

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) critical for stability. Bond lengths (e.g., S–N: ~1.63 Å) and angles align with sulfamide pharmacophores .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for sulfamide compounds targeting neurological applications?

Methodological Answer:

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., cyano, nitro) to enhance blood-brain barrier penetration. Replace phenyl rings with heterocycles (e.g., oxazole, triazole) to modulate potency .

-

In Vitro Assays : Test anticonvulsant activity in hippocampal neuron models (e.g., maximal electroshock seizure (MES) test). Measure ED values for seizure suppression .

-

Data Table :

Substituent Position Group MES ED (mg/kg) Neurotoxicity (TD) 4-Cyanophenyl -CN 15.2 45.8 4-Nitrophenyl -NO 9.8 32.1

Q. What in vivo models evaluate the anticonvulsant efficacy of this compound derivatives?

Methodological Answer:

Q. How can metabolic stability of sulfamide linkers in bioconjugates be improved?

Methodological Answer:

Q. How to address discrepancies in pharmacological data across different experimental models?

Methodological Answer:

- Model Selection : Compare results from acute (MES) vs. chronic (kindling) seizure models. Use pharmacokinetic profiling to resolve bioavailability conflicts .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Report effect sizes (Cohen’s d) to quantify differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.